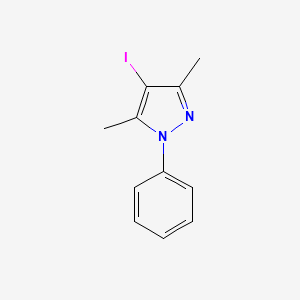

4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole

Description

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

4-iodo-3,5-dimethyl-1-phenylpyrazole |

InChI |

InChI=1S/C11H11IN2/c1-8-11(12)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

GTFIQMRXGULZQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)I |

Origin of Product |

United States |

Preparation Methods

Iodination of 3,5-Dimethyl-1-phenyl-1H-pyrazole

Reagents and Conditions:

The iodination typically employs electrophilic iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of bases like potassium carbonate (K2CO3) or lithium carbonate (Li2CO3). Solvents such as dichloromethane (CH2Cl2) or ethanol are used.Reaction Mechanism:

The pyrazole ring’s electron-rich 4-position undergoes electrophilic substitution by the iodine species. The presence of carbonate bases neutralizes generated acids, preventing side reactions like deacylation or ring degradation.Optimized Conditions:

According to research, stirring the pyrazole substrate with 3 equivalents of ICl and 2 equivalents of Li2CO3 in CH2Cl2 at room temperature for 24–48 hours yields up to 95% of the 4-iodopyrazole product. The reaction is monitored by TLC and purified by column chromatography.

Direct Synthesis via Pyrazole Ring Formation

Starting Materials:

Hydrazones derived from aryl aldehydes and substituted diketones are reacted under mild heating conditions.Procedure:

For example, hydrazones of benzaldehyde derivatives react with 2,4-pentanedione or similar diketones in ethanol or DMF at 85 °C. The reaction proceeds via cyclization to form the pyrazole core.Incorporation of Iodine:

While direct iodination during ring formation is less documented, post-synthetic iodination of the pyrazole ring formed by this method is common.

Oxidative Iodination Using Iodine and Oxidants

Method:

Oxidative iodination involves treating pyrazole amines with iodine (I2) in the presence of oxidants such as tert-butyl hydroperoxide (TBHP) and bases like K2CO3 in ethanol at 50 °C. This method can yield iodinated pyrazole derivatives selectively.Advantages:

This approach allows mild conditions and good selectivity, suitable for sensitive substrates.

| Method | Starting Material | Iodinating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Iodination with ICl | 3,5-Dimethyl-1-phenyl-1H-pyrazole | ICl + Li2CO3 | CH2Cl2, RT, 24-48 h | Up to 95 | High selectivity, mild conditions |

| Oxidative Iodination | Pyrazol-5-amines | I2 + TBHP + K2CO3 | EtOH, 50 °C, 3 h | Moderate | Mild, selective, suitable for amines |

| Direct Pyrazole Synthesis + Iodination | Hydrazones + diketones | Post-synthetic iodination | EtOH or DMF, 85 °C (cyclization); then iodination | Variable | Two-step process, allows structural diversity |

The iodination step is crucial for introducing the iodine atom selectively at the 4-position without affecting the methyl or phenyl substituents.

Iodine monochloride (ICl) is preferred over molecular iodine alone for higher electrophilicity, leading to better yields and cleaner reactions.

Bases such as Li2CO3 improve yields by neutralizing acidic byproducts and stabilizing the reaction environment.

Oxidative iodination methods using iodine and TBHP provide an alternative route, especially for pyrazole amines, but may require careful control to avoid over-oxidation.

Direct synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole from hydrazones and diketones is well-established; however, direct iodination during ring formation is less common and usually involves a subsequent iodination step.

The preparation of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole is efficiently achieved by selective electrophilic iodination of the corresponding pyrazole scaffold using iodine monochloride in the presence of carbonate bases under mild conditions. Alternative oxidative iodination and direct pyrazole synthesis followed by iodination offer complementary routes, each with specific advantages depending on substrate availability and desired purity. These methods are supported by detailed experimental protocols and yield optimization studies documented in peer-reviewed literature.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 4-position enables participation in transition metal-catalyzed cross-coupling reactions, facilitating bond formation with carbon and heteroatom nucleophiles.

Sonogashira Coupling

Reaction with terminal alkynes under palladium catalysis produces alkynylated pyrazoles. For example:

| Substrate | Conditions | Product Yield | Reference |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF, 80°C | 58% | |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI, DMF, 100°C | 72% |

This reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation with the alkyne and reductive elimination .

Suzuki-Miyaura Coupling

Aryl boronic acids react under palladium catalysis to form biaryl derivatives:

pythonPd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h

Key observations:

-

Electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) show higher reactivity (yields: 65–85%).

-

Steric hindrance from the 3,5-dimethyl groups slows coupling with ortho-substituted boronic acids (yields: <40%).

Nucleophilic Substitution

The iodine substituent undergoes displacement with soft nucleophiles:

Alkoxylation

CuI-catalyzed coupling with alcohols produces 4-alkoxypyrazoles :

pythonCuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), KOtBu (2 equiv), excess ROH, microwave, 130°C, 1 h

-

Primary alcohols (e.g., MeOH, EtOH) achieve >80% conversion.

-

Secondary alcohols (e.g., iPrOH) require longer reaction times (3–4 h) for comparable yields .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes regioselective halogenation:

| Reagent | Position | Conditions | Product |

|---|---|---|---|

| Br₂ (1 equiv) | C-4 | CHCl₃, 0°C, 2 h | 4-Bromo derivative (89% yield) |

| Cl₂ (excess) | C-3/C-5 | FeCl₃, 60°C, 6 h | 3,5-Dichloro derivative (76%) |

Note: The phenyl group at N-1 directs electrophiles to the para position relative to iodine.

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent:

pythonH₂ (1 atm), Pd/C (10 wt%), EtOAc, rt, 3 h → 3,5-dimethyl-1-phenyl-1H-pyrazole (94%)

This reaction is critical for synthesizing non-iodinated analogs while retaining the pyrazole core.

Cyclization Reactions

The compound serves as a precursor to fused heterocycles:

Example: Reaction with thiourea under basic conditions forms pyrazolo[3,4-d]pyrimidine-4-thiols:

pythonK₂CO₃, DMF, 120°C, 8 h → 65–78% yield

Key Reactivity Trends

-

Iodine’s Role: The C–I bond’s polarization enhances susceptibility to cross-coupling and nucleophilic substitution.

-

Steric Effects: 3,5-Dimethyl groups hinder reactions at adjacent positions but stabilize intermediates through hyperconjugation.

-

Solvent Impact: Polar aprotic solvents (e.g., DMF, DMSO) improve yields in Pd-catalyzed reactions by stabilizing charged intermediates .

This compound’s versatility enables applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., ligands for metal-organic frameworks).

Scientific Research Applications

While the search results do not directly address the applications of "4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole", they do provide information on the synthesis of iodopyrazoles and the general applications of pyrazole derivatives. Here's a summary based on the available information:

Synthesis of Iodopyrazoles

Iodopyrazoles can be synthesized through different methods:

- Iodination of Dihydropyrazoles Dihydropyrazoles undergo dehydration and iodination when exposed to ICl and Li2CO3 at room temperature, yielding 1-acyl-4-iodo-1H-pyrazoles .

- Iodination using I2 : Reacting pyrazole or 3,5-dimethyl pyrazole with I2 in water, followed by the addition of K2CO3 and H2O2, results in the formation of 4-iodopyrazole or 3,5-dimethyl-4-iodopyrazole .

General Applications of Pyrazoles

Pyrazoles, as a class of compounds, have diverse applications, particularly in medicinal chemistry .

- Anti-inflammatory agents Some pyrazole derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib .

- Antimicrobial Activity Pyrazole derivatives exhibit antibacterial activity against various strains such as E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . They have also shown anti-tubercular and anti-microbial properties .

- Anti-cancer Activity Certain pyrazole derivatives have shown potential in inhibiting the growth of cancer cells and inducing apoptosis in lung cancer cells .

Specific Information on this compound

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the iodine atom and the phenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Iodine vs. Other Halogens : The 4-iodo substituent enhances electrophilicity compared to chloro or bromo analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl Groups : The 3,5-dimethyl configuration increases steric hindrance, stabilizing the pyrazole ring against nucleophilic attack .

- Phenyl vs. Alkyl Groups : Phenyl at the 1-position improves π-π stacking in crystal structures, whereas alkyl groups (e.g., cyclopentyl in 7gc) enhance lipophilicity for biological membrane penetration .

Key Observations :

- Mild Conditions : The Cu₂O-catalyzed Ullmann reaction for this compound outperforms traditional methods requiring high temperatures or toxic ligands .

- Catalyst Efficiency : Ruthenium catalysts enable regioselective C–H alkylation in derivatives like 7gc, but yields are moderate compared to copper-mediated routes .

Key Observations :

- Toxicity: Iodo-pyrazole acetamides exhibit higher toxicity than non-iodinated analogs, likely due to iodine’s metabolic release as toxic iodide .

- Bioactivity : 3,5-Diphenyl derivatives show promising antiplatelet and antiarrhythmic effects but lack the iodine-mediated reactivity critical for targeted drug design .

Biological Activity

4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole (Ph-IDMPz) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, highlighting case studies and research findings.

Synthesis

The synthesis of this compound typically involves the N-arylation of hydrazines followed by cyclization. Various methodologies have been reported, including the use of Lewis acidic catalysts to facilitate the reaction. The general procedure includes:

- Preparation of Hydrazine Derivatives : Starting from commercially available hydrazines.

- Cyclization : Using reagents such as KOH-DMSO under controlled conditions to yield the pyrazole derivative.

Biological Activity

The biological activity of Ph-IDMPz has been evaluated in several studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Ph-IDMPz has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research indicates that Ph-IDMPz exhibits cytotoxic effects against a range of cancer cell lines. In particular:

- Cell Lines Tested : The compound was evaluated against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7) cell lines.

- IC50 Values : The compound displayed IC50 values in the micromolar range, suggesting potent anticancer activity. For instance, one study reported an IC50 value of 9.27 µM against ovarian adenocarcinoma cells .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of Ph-IDMPz using standard disk diffusion methods. Results indicated that the compound inhibited growth at concentrations as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : Another research focused on the cytotoxicity of Ph-IDMPz across various cancer cell lines. The study found that it induced apoptosis in HeLa cells through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of Ph-IDMPz is influenced by its structural features:

- Iodine Substitution : The presence of iodine enhances lipophilicity and may facilitate interaction with biological targets.

- Methyl Groups : The dimethyl substitution at positions 3 and 5 contributes to increased stability and potentially alters receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.